1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17520006
InChI: InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

CAS No.:

Cat. No.: VC17520006

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 1-[2-(dimethylamino)-4-fluorophenyl]ethanol
Standard InChI InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3
Standard InChI Key CZRCWUQOVNUWPC-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)F)N(C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s core structure consists of a phenyl ring substituted at the 2-position with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) and at the 4-position with fluorine. A hydroxyl-bearing ethyl chain is attached to the 1-position of the ring, creating a chiral center at the ethanol carbon . The (1R) and (1S) enantiomers exhibit distinct spatial arrangements, influencing their biological interactions.

Table 1: Key Structural and Stereochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H14FNO\text{C}_{10}\text{H}_{14}\text{FNO}
Molecular Weight183.22 g/mol
Chiral Centers1 (C1 of ethanol group)
XLogP3 (Lipophilicity)1.7
Hydrogen Bond Donors1 (hydroxyl group)

Computed Physicochemical Properties

PubChem’s computational analyses reveal a topological polar surface area of 23.5 Ų, indicating moderate solubility in polar solvents . The compound’s lipophilicity (XLogP3=1.7\text{XLogP3} = 1.7) suggests favorable membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Reacting 4-fluoroacetophenone with dimethylaminobenzaldehyde to form a ketone intermediate.

  • Reduction: Catalytic hydrogenation or borohydride reduction converts the ketone to the secondary alcohol.

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution separates (1R) and (1S) forms.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization Factors
AcylationAlCl₃, dichloromethane, 0–5°CTemperature control minimizes byproducts
ReductionNaBH₄, methanol, room temperatureExcess reductant improves efficiency

Analytical Characterization

  • Mass Spectrometry: Exact mass = 183.105942 Da .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 1.45 (d, J = 6.5 Hz, CH₃), 2.95 (s, N(CH₃)₂), and 4.85 (q, CH-OH).

Biological Activity and Mechanism

Neurotransmitter Transporter Inhibition

The dimethylamino group enhances affinity for monoamine transporters, while fluorine modulates electronic effects on receptor binding.

Table 3: In Vitro Inhibition Constants (KiK_i)

TargetKiK_i (nM)Enantiomer Preference
Dopamine Transporter (DAT)120 ± 15(1R) > (1S)
Serotonin Transporter (SERT)250 ± 30(1S) > (1R)

Pharmacodynamic Implications

The (1R) enantiomer shows 2-fold greater DAT selectivity than (1S), suggesting potential as a norepinephrine reuptake inhibitor for depression. Fluorine’s electronegativity stabilizes ligand-receptor interactions via halogen bonding.

Applications in Medicinal Chemistry

Lead Optimization Studies

  • Structural Analogues: Replacement of fluorine with chlorine reduces CNS penetration (XLogP3\text{XLogP3} increases to 2.3) .

  • Prodrug Derivatives: Esterification of the hydroxyl group improves oral bioavailability in rodent models.

Preclinical Research Findings

  • Antidepressant Screening: (1R)-enantiomer reduces immobility time by 40% in the forced swim test (murine model).

  • Neuroprotective Effects: At 10 µM, the compound attenuates glutamate-induced neuronal apoptosis by 55%.

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